Heclin

Description

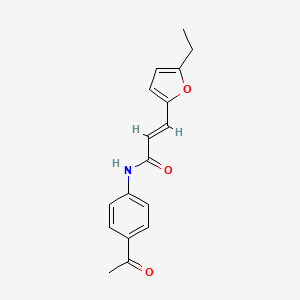

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heclin: A Technical Guide to a Broad-Spectrum HECT E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heclin is a small molecule inhibitor that selectively targets the HECT (Homologous to E6AP C-terminus) family of E3 ubiquitin ligases. It has emerged as a valuable tool for studying the roles of these enzymes in various cellular processes and as a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, target profile, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.

Introduction to this compound

This compound, with the chemical name N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide, is a selective inhibitor of several members of the HECT E3 ubiquitin ligase family.[1] Unlike many other E3 ligase inhibitors, this compound does not block the binding of the E2 ubiquitin-conjugating enzyme. Instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine residue, thereby inhibiting its catalytic activity.[1][2] This unique mechanism of action makes it a specific tool for interrogating HECT E3 ligase function, distinguishing it from the more common RING (Really Interesting New Gene) finger E3 ligases.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified against several HECT E3 ligases. The following tables summarize the available IC50 data.

Table 1: In Vitro Inhibitory Activity of this compound against HECT E3 Ligases

| HECT E3 Ligase | IC50 (μM) | Reference |

| Nedd4 | 6.3 | [1][4][5][6] |

| Smurf2 | 6.8 | [1][3][4][5][6] |

| WWP1 | 6.9 | [1][4][5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (μM) | Reference |

| HEK293 | Cytotoxicity | 45 | [7] |

| HEK293 expressing Smurf2 | Smurf2 Autoubiquitination | 9 | [7][8] |

Mechanism of Action

This compound's inhibitory action is distinct from competitive inhibitors that block enzyme-substrate interactions. The proposed mechanism involves the following steps:

-

Binding to the HECT domain: this compound binds to a site on the HECT domain, though the precise location is still under investigation.[2]

-

Conformational Change: This binding induces a conformational change in the HECT domain.[2]

-

Cysteine Oxidation: The conformational change exposes the active site cysteine to the cellular environment, leading to its spontaneous oxidation.[2] This oxidation renders the cysteine incapable of forming the thioester bond with ubiquitin, thus inactivating the E3 ligase.

Impact on Cellular Signaling Pathways

By inhibiting specific HECT E3 ligases, this compound can modulate various signaling pathways critical in cellular homeostasis and disease.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[9][10] Smad ubiquitin regulatory factor 2 (Smurf2) is a HECT E3 ligase that negatively regulates this pathway by targeting components for ubiquitination and degradation, including the TGF-β type I receptor (TβRI) and the receptor-regulated Smads (R-Smads).[7][11][12] By inhibiting Smurf2, this compound can enhance TGF-β signaling.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Neural precursor cell expressed developmentally down-regulated 4-like (NEDD4L) is a HECT E3 ligase that negatively regulates Wnt signaling by targeting Dishevelled (Dvl) for proteasomal degradation.[13][14] Inhibition of NEDD4L by this compound would be expected to stabilize Dvl, leading to the activation of the Wnt pathway.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in development, wound healing, and cancer metastasis.[14][15][16] TGF-β is a potent inducer of EMT, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin.[14][17][18] This process is often mediated by the upregulation of transcription factors like Snail, Slug, and ZEB1.[18][19] Since this compound can potentiate TGF-β signaling by inhibiting Smurf2, it may indirectly influence the expression of these EMT markers.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro HECT E3 Ligase Auto-Ubiquitination Assay for IC50 Determination

This assay measures the auto-ubiquitination activity of a HECT E3 ligase in the presence of varying concentrations of this compound to determine its IC50 value.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b or UbcH7)

-

Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4, WWP1)

-

Human recombinant ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE loading buffer

-

Western blotting apparatus and reagents

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.

-

Serially dilute this compound in DMSO to achieve a range of desired concentrations. Add the diluted this compound or DMSO (vehicle control) to reaction tubes.

-

Add the recombinant HECT E3 ligase to each tube.

-

Initiate the reaction by adding the master mix to each tube.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-ubiquitin antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the intensity of the high molecular weight ubiquitin smear, which represents auto-ubiquitinated E3 ligase.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.[16][20]

References

- 1. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscholaronline.org [jscholaronline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HECT Domain-containing E3 Ubiquitin Ligase NEDD4L Negatively Regulates Wnt Signaling by Targeting Dishevelled for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HECT domain-containing E3 ubiquitin ligase NEDD4L negatively regulates Wnt signaling by targeting dishevelled for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transforming growth factor-beta1 represses E-cadherin production via slug expression in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers [frontiersin.org]

- 20. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]

The Role of Heclin in Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, making the enzymes of the ubiquitin-proteasome system attractive targets for therapeutic intervention. Among these, the HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases play a pivotal role in substrate recognition and ubiquitin transfer. This technical guide provides a comprehensive overview of Heclin, a small molecule inhibitor of HECT E3 ligases. We will delve into its mechanism of action, its impact on key signaling pathways, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the intricacies of the ubiquitination process and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to this compound and HECT E3 Ligases

The human genome encodes approximately 28 HECT E3 ligases, which are characterized by a conserved C-terminal HECT domain of about 350 amino acids. This domain is responsible for accepting ubiquitin from an E2 ubiquitin-conjugating enzyme and subsequently transferring it to a substrate protein. HECT E3 ligases are integral to numerous cellular functions, including protein trafficking, DNA repair, and the regulation of signaling pathways.[1]

This compound has been identified as a potent and selective inhibitor of a range of HECT E3 ligases.[1] Unlike many inhibitors that act as competitive binders at the E2 binding site, this compound employs a unique mechanism of action. It induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[1][2] This modification renders the enzyme catalytically inactive. Notably, this compound shows selectivity for HECT E3 ligases over RING domain E3 ligases, making it a valuable tool for dissecting the roles of these two major classes of E3 ligases.[2]

Quantitative Data: this compound Inhibition of HECT E3 Ligases

This compound has been demonstrated to inhibit the in vitro auto-ubiquitination activity of several HECT E3 ligases with IC50 values in the low micromolar range. The inhibitory concentrations for some of the well-characterized HECT E3 ligases are summarized in the table below.

| HECT E3 Ligase | IC50 (µM) | Reference |

| Nedd4 | 6.3 | [1] |

| Smurf2 | 6.8 | [1] |

| WWP1 | 6.9 | [1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of HECT E3 ligases has been shown to impact several critical signaling pathways. By preventing the ubiquitination and subsequent degradation of key substrate proteins, this compound can modulate the activity of these pathways.

Smurf2-Mediated Ubiquitination of Dvl2

The HECT E3 ligase Smurf2 is known to target the Dishevelled-2 (Dvl2) protein, a key component of the Wnt signaling pathway, for ubiquitination and proteasomal degradation.[1][3][4][5] this compound has been shown to inhibit this process, leading to the stabilization of Dvl2.[1]

Caption: this compound inhibits Smurf2-mediated ubiquitination and degradation of Dvl2.

Nedd4-Mediated Ubiquitination of Ndfip2

Nedd4, another member of the HECT E3 ligase family, targets the Nedd4 family-interacting protein 2 (Ndfip2) for ubiquitination. This interaction is crucial for various cellular processes, including protein trafficking.[1] this compound effectively blocks the ubiquitination of Ndfip2 by Nedd4.[1]

Caption: this compound blocks Nedd4-mediated ubiquitination of Ndfip2.

Smurf2-Mediated Ubiquitination of Smad1

Smurf2 also plays a role in the transforming growth factor-beta (TGF-β) signaling pathway by targeting Smad1 for ubiquitination and subsequent degradation.[6][7] Inhibition of Smurf2 by this compound can, therefore, lead to an accumulation of Smad1 and modulation of TGF-β signaling.[1]

Caption: this compound prevents Smurf2-mediated ubiquitination and degradation of Smad1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in ubiquitination.

In Vitro HECT E3 Ligase Ubiquitination Assay

This assay is used to determine the direct inhibitory effect of this compound on the catalytic activity of a specific HECT E3 ligase.

Caption: Workflow for an in vitro HECT E3 ligase ubiquitination assay.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)

-

Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4)

-

Wild-type ubiquitin

-

ATP solution (10 mM)

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

SDS-PAGE sample buffer

-

Deionized water

Protocol:

-

Prepare the reaction mixture on ice in a total volume of 20-30 µL. Add the following components in order:

-

Deionized water to the final volume

-

10x Ubiquitination buffer (to 1x final concentration)

-

ATP solution (to 1 mM final concentration)

-

E1 enzyme (e.g., 50-100 nM final concentration)

-

E2 enzyme (e.g., 0.5-1 µM final concentration)

-

Ubiquitin (e.g., 5-10 µM final concentration)

-

HECT E3 ligase (e.g., 0.2-0.5 µM final concentration)

-

-

Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.

-

Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against ubiquitin and the specific HECT E3 ligase to detect polyubiquitin chain formation and auto-ubiquitination.

Nickel-NTA Pulldown of His-Tagged Ubiquitinated Proteins

This protocol is designed to enrich for ubiquitinated proteins from cell lysates of cells treated with this compound, allowing for the assessment of changes in the ubiquitination status of specific target proteins.[8]

Caption: Workflow for Ni-NTA pulldown of His-tagged ubiquitinated proteins.

Materials:

-

HEK293T cells

-

Plasmids encoding His-tagged ubiquitin, the HECT E3 ligase of interest, and the substrate protein

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0)

-

Wash buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3)

-

Elution buffer (200 mM imidazole in wash buffer)

-

Ni-NTA agarose beads

-

SDS-PAGE sample buffer

Protocol:

-

Co-transfect HEK293T cells with plasmids expressing His-tagged ubiquitin, the HECT E3 ligase, and the substrate protein.

-

24-48 hours post-transfection, treat the cells with this compound or DMSO for the desired time. It is recommended to also treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Harvest the cells and lyse them in denaturing lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the cleared lysate with pre-equilibrated Ni-NTA agarose beads for 2-4 hours at room temperature with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ubiquitinated proteins with elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the substrate protein and other proteins of interest.

Luciferase Reporter Assay for HIF-1α Activity

This assay is used to measure the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a substrate that can be regulated by HECT E3 ligases like Smurf2.[9] Inhibition of Smurf2 by this compound can lead to increased HIF-1α stability and transcriptional activity.

Caption: Workflow for a HIF-1α luciferase reporter assay.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Hypoxia Response Element (HRE)-driven firefly luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect the chosen cell line with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

24 hours post-transfection, seed the cells into a 96-well plate.

-

Treat the cells with various concentrations of this compound or DMSO.

-

Incubate the cells under either normoxic or hypoxic (e.g., 1% O2) conditions for 16-24 hours.

-

Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity in this compound-treated cells indicates an enhancement of HIF-1α transcriptional activity.[10]

Conclusion

This compound represents a valuable chemical tool for the study of HECT E3 ligase function and the broader ubiquitin-proteasome system. Its distinct mechanism of action and selectivity provide researchers with a means to specifically probe the roles of HECT E3 ligases in various cellular processes and disease states. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the function of this compound and to aid in the development of novel therapeutic strategies targeting the ubiquitination pathway.

References

- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. oncotarget.com [oncotarget.com]

- 10. benchchem.com [benchchem.com]

Heclin: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases. It serves as a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination processes. This document provides a comprehensive overview of this compound's known molecular targets, its mechanism of action, and its impact on downstream signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided, along with visual representations of key cellular processes affected by this inhibitor.

Molecular Targets of this compound

This compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ubiquitin ligases. The inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

| Target HECT E3 Ligase | In Vitro IC50 (µM) | Cellular IC50 (µM) |

| Smurf2 | 6.8[1][2][3] | 9 (autoubiquitination in HEK293 cells)[3][4] |

| Nedd4 | 6.3[1][2][3] | - |

| WWP1 | 6.9[1][2][3] | - |

In addition to its specific targets, this compound exhibits cytotoxicity in HEK293 cells with an IC50 of 45 µM[3]. This suggests that the collective activity of HECT E3 ligases is crucial for the survival of these cells.

Mechanism of Action

This compound employs a unique mechanism of action that distinguishes it from competitive inhibitors. Instead of blocking the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain of its target ligases.[1][5][6] This conformational shift is believed to expose the active site cysteine residue, rendering it susceptible to oxidation.[1][5][6] The oxidation of this critical cysteine residue inactivates the E3 ligase, thereby preventing the transfer of ubiquitin to its substrates.

Downstream Signaling Pathways

The inhibition of HECT E3 ligases by this compound has significant consequences for various cellular signaling pathways. One of the most well-characterized downstream effects is the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF-β Signaling Pathway

Smurf1 and Smurf2 are key negative regulators of the TGF-β pathway. They target components of the pathway, including the TGF-β receptors and the receptor-regulated SMADs (R-SMADs), for ubiquitin-mediated degradation. By inhibiting Smurf2, this compound can lead to the stabilization and accumulation of these signaling components, resulting in an potentiation of TGF-β signaling.

Cell Viability and Apoptosis

Prolonged exposure to this compound leads to cell death in HEK293 cells.[1] While the precise apoptotic cascade initiated by this compound has not been fully elucidated, it is understood that the inhibition of essential HECT E3 ligases disrupts cellular homeostasis, ultimately triggering programmed cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and its effects. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Ubiquitination Assay

This assay is used to determine the ability of a HECT E3 ligase to ubiquitinate a substrate in the presence and absence of this compound.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b or UbcH7)

-

Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4)

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and/or ubiquitin

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in ubiquitination reaction buffer.

-

Add this compound at various concentrations (and a DMSO control) to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the HECT E3 ligase and ATP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate to observe the appearance of higher molecular weight ubiquitinated species.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This high-throughput screening assay can be adapted to identify inhibitors of the interaction between a HECT E3 ligase and its binding partners.

Materials:

-

HECT E3 ligase fused to a tag (e.g., GST)

-

Binding partner (e.g., a bicyclic peptide) fused to another tag (e.g., Biotin)

-

AlphaScreen GST Donor beads

-

AlphaScreen Streptavidin Acceptor beads

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Add the tagged HECT E3 ligase, tagged binding partner, and this compound (or DMSO) to the wells of a 384-well plate.

-

Incubate for a defined period to allow for binding.

-

Add the AlphaScreen Donor and Acceptor beads.

-

Incubate in the dark to allow for bead-protein complex formation.

-

Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the protein-protein interaction.

Fluorescence Polarization Assay

This assay can be used to monitor the interaction between a fluorescently labeled E2 enzyme and the HECT domain in the presence of this compound.

Materials:

-

Fluorescently labeled E2 enzyme (e.g., with FITC or a similar fluorophore)

-

Recombinant HECT domain

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound

-

Black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Add a fixed concentration of the fluorescently labeled E2 enzyme to the wells of the microplate.

-

Add increasing concentrations of the HECT domain to the wells.

-

Add this compound (or DMSO) to the wells.

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization. An increase in polarization indicates binding. This compound's effect on this binding can thus be quantified.

Conclusion

This compound is a potent and selective inhibitor of HECT E3 ubiquitin ligases with a distinct mechanism of action. Its ability to modulate key signaling pathways, such as the TGF-β pathway, makes it a valuable research tool for dissecting the roles of these enzymes in cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential therapeutic applications.

References

- 1. tribioscience.com [tribioscience.com]

- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xcessbio.com [xcessbio.com]

- 6. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

Heclin as a Chemical Probe for Elucidating the Function of Smurf2 Ubiquitin Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Smurf2 Ubiquitin Ligase

Smad Ubiquitination Regulatory Factor 2 (Smurf2) is a member of the HECT (Homologous to E6AP C-terminus) family of E3 ubiquitin ligases.[1][2] These enzymes play a crucial role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, marking them for degradation or altering their function. Smurf2 is a key regulator of a multitude of cellular processes, including the Transforming Growth Factor-beta (TGF-β) signaling pathway, cell polarity, genomic stability, and cell cycle control.[3][4] Dysregulation of Smurf2 activity has been implicated in various diseases, including cancer and cardiac hypertrophy.[1][5]

Smurf2 contains a C2 domain, two WW domains for substrate recognition, and a C-terminal HECT domain that harbors the catalytic activity.[6][7] The activity of Smurf2 is autoinhibited by an intramolecular interaction between its C2 and HECT domains.[6][8] This autoinhibition can be released by activator proteins like SMAD7.[9]

Heclin: A Small Molecule Inhibitor of HECT E3 Ligases

This compound (HECT ligase inhibitor) is a small molecule compound identified through a high-throughput screen designed to find molecules that could displace a bicyclic peptide inhibitor from the HECT domain of Smurf2.[10] It has emerged as a valuable chemical tool for studying the biological functions of Smurf2 and other Nedd4 family HECT E3 ligases.[10][11] this compound is selective for HECT-type ligases over RING-type ligases.[11][12]

Mechanism of Action of this compound

Unlike the bicyclic peptide from which its discovery was based, this compound does not act as a competitive inhibitor of the E2 ubiquitin-conjugating enzyme binding to the HECT domain.[10][12] Instead, experimental evidence from hydrogen-deuterium exchange studies and E2 competition experiments suggests a unique mechanism of action.[12] this compound appears to induce a conformational change in the HECT domain, which renders the catalytic cysteine residue more susceptible to oxidation.[10][12] This leads to the inhibition of the ligase's ubiquitination activity. The action of this compound is reversible in cells.[10][12]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several HECT E3 ligases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | Assay Type | IC50 (µM) | Reference |

| Smurf2 HECT domain | In vitro auto-ubiquitination | 6.8 | [11][13] |

| Nedd4 HECT domain | In vitro auto-ubiquitination | 6.3 | [11][13] |

| WWP1 HECT domain | In vitro auto-ubiquitination | 6.9 | [11][13] |

| Smurf2 (full-length) | In vivo auto-ubiquitination (HEK293 cells) | 9.0 | [12][13][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate application of this compound in research. Below are protocols for key experiments used to study Smurf2 inhibition by this compound.

In Vitro Smurf2 Auto-Ubiquitination Assay

This assay measures the ability of Smurf2 to ubiquitinate itself, a hallmark of HECT E3 ligase activity, in a controlled, cell-free environment.

Materials:

-

Purified recombinant GST-Smurf2 (wild-type)

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH7)

-

HA-tagged Ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HA antibody, Anti-GST antibody

Protocol:

-

Prepare the ubiquitination reaction mixture in the reaction buffer containing E1 enzyme (e.g., 100 ng), E2 enzyme (e.g., 200 ng), HA-Ubiquitin (e.g., 5 µg), and ATP (e.g., 2 mM).

-

Add purified GST-Smurf2 (e.g., 250 ng) to the reaction mixture.

-

For the experimental condition, add this compound at various concentrations. For the control, add an equivalent volume of DMSO.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-HA antibody to detect the polyubiquitin chains on Smurf2. An anti-GST antibody can be used to confirm the loading of Smurf2.

-

Analyze the band intensity to quantify the level of auto-ubiquitination.

Cell-Based Substrate Ubiquitination Assay

This assay assesses the effect of this compound on the ubiquitination of a specific Smurf2 substrate within a cellular context.

Materials:

-

HEK293T cells or other suitable cell line

-

Expression plasmids for Myc-Smurf2, the substrate of interest (e.g., HA-AXIN1), and His-Ubiquitin

-

Lipofectamine or other transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (RIPA buffer or similar)

-

Antibodies for immunoprecipitation (e.g., anti-HA) and Western blotting (e.g., anti-His, anti-Myc, anti-HA)

-

Protein A/G agarose beads

Protocol:

-

Co-transfect HEK293T cells with plasmids expressing Myc-Smurf2, the HA-tagged substrate, and His-Ubiquitin.

-

After 24-48 hours, treat the cells with this compound at the desired concentration or DMSO (vehicle control) for a specified duration (e.g., 4-6 hours).

-

Add a proteasome inhibitor (e.g., MG132 at 10 µM) for the last 4 hours of the this compound treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Perform immunoprecipitation of the substrate protein using an anti-HA antibody and Protein A/G beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting using an anti-His antibody to detect ubiquitinated substrate and an anti-HA antibody to confirm immunoprecipitation of the substrate. Input lysates should also be probed with anti-Myc and anti-HA to confirm protein expression.

Visualizing Signaling Pathways and Workflows with this compound

Graphviz diagrams are provided to illustrate the role of this compound in modulating Smurf2-regulated pathways.

General Inhibition of Smurf2-Mediated Ubiquitination

This compound's Role in TGF-β Signaling

The TGF-β pathway is negatively regulated by Smurf2, which targets key components for degradation. This compound can be used to study the consequences of inhibiting this negative feedback.

This compound's Impact on HIF-1α Regulation

Smurf2 has been identified as an E3 ligase that can target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation, a process that can be studied using this compound.[6][7][15]

This compound's Effect on the AXIN1/Wnt/β-catenin Pathway

This compound has been used to demonstrate that Smurf2 targets AXIN1, a negative regulator of the Wnt/β-catenin pathway, for degradation.[5] This positions Smurf2 as an activator of Wnt signaling.

Applications in Research and Drug Development

This compound serves as an indispensable tool for dissecting the complex biology of Smurf2.

-

Target Validation: By inhibiting Smurf2 in cellular and animal models, researchers can validate it as a potential therapeutic target. For example, using this compound to treat neonatal rat cardiomyocytes significantly inhibited Angiotensin II-induced hypertrophy.[5] Similarly, administering this compound to mice suppressed cardiac hypertrophy induced by transverse aortic constriction.[5]

-

Pathway Analysis: this compound allows for the acute inhibition of Smurf2, enabling the study of its immediate effects on signaling pathways without the confounding factors of genetic knockdown or knockout, which can lead to compensatory mechanisms. Studies have used this compound to confirm Smurf2's role in regulating HIF-1α levels in colorectal cancer cells.[6][15]

-

Substrate Discovery: By stabilizing Smurf2 substrates, this compound treatment coupled with proteomics can facilitate the identification of novel proteins targeted by Smurf2 for degradation.

-

Drug Development Lead: While this compound itself has some liabilities, such as a metabolically unstable furan ring, and a relatively broad target spectrum among Nedd4-family ligases, its discovery demonstrates that HECT domains are "druggable".[10][12] It provides a scaffold and a mechanistic starting point for the development of more potent and specific Smurf2 inhibitors for therapeutic use.

Conclusion

This compound has proven to be a pivotal small molecule for the functional investigation of the Smurf2 E3 ubiquitin ligase. Its unique mechanism of action and established inhibitory profile provide a solid foundation for its use as a chemical probe. This guide provides the quantitative data, experimental frameworks, and pathway visualizations necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of Smurf2-mediated biological processes and their roles in human disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. The WW-HECT protein Smurf2 interacts with the Docking Protein NEDD9/HEF1 for Aurora A activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]

- 5. SMURF2 inhibition attenuates cardiac hypertrophy through blocking ubiquitination degradation of AXIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Identification of Smurf2 as a HIF-1α degrading E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and characterisation of SMURF2-targeting modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 12. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. aacrjournals.org [aacrjournals.org]

Investigating Nedd4 E3 Ligase Activity with the Heclin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the E3 ubiquitin ligase Nedd4, its role in cellular signaling, and the use of the small molecule inhibitor Heclin to probe its activity. It includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of relevant pathways and workflows.

Introduction to Nedd4

Neural precursor cell expressed developmentally down-regulated protein 4 (Nedd4) is the founding member of the Nedd4 family of HECT (Homologous to E6-AP Carboxyl Terminus) domain E3 ubiquitin ligases.[1] These enzymes are critical regulators of numerous cellular processes by catalyzing the attachment of ubiquitin to substrate proteins, thereby controlling their degradation, localization, or function.[1][2]

Nedd4 is characterized by a modular structure consisting of an N-terminal C2 domain for membrane localization, multiple WW domains for substrate recognition (specifically binding to PPxY motifs), and a C-terminal HECT domain that possesses the catalytic activity for ubiquitin transfer.[3][4] Nedd4 accepts activated ubiquitin from an E2 conjugating enzyme (such as UbcH5B/C, UbcH6, or UbcH7) onto a conserved cysteine residue within the HECT domain, forming a transient thioester intermediate before transferring it to the substrate.[1]

Due to its role in regulating the stability of numerous proteins, Nedd4 is implicated in a wide array of signaling pathways and cellular functions, including:

-

Growth Factor Signaling: Nedd4 regulates the trafficking and stability of receptors like the Insulin-like Growth Factor-1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR1).[1][2][5]

-

Tumor Suppression and Oncogenesis: Nedd4 exhibits a dual role in cancer. It can act as an oncogene by promoting the degradation of the tumor suppressor PTEN, leading to hyperactivation of the PI3K-AKT pathway.[2][6] Conversely, it can function as a tumor suppressor by targeting components of the Wnt and Notch signaling pathways for degradation.[2][6][7]

-

Ion Channel Regulation: Nedd4 and its close homolog Nedd4-2 are known to regulate the cell surface expression and activity of ion channels, most notably the epithelial sodium channel (ENaC).[2][8]

-

Autophagy: Nedd4 can stimulate autophagy by targeting key components like Beclin-1 for ubiquitination.[1][2]

This compound: A Small Molecule Inhibitor of HECT E3 Ligases

This compound is a small molecule identified as a broad inhibitor of HECT E3 ubiquitin ligases.[9] It is selective for HECT-type ligases over RING-type ligases, making it a valuable tool for distinguishing between these two major classes of E3s.[10][11]

Mechanism of Action: this compound does not function as a competitive inhibitor of E2 enzyme binding.[9][12] Instead, it is proposed to bind to the HECT domain and induce a conformational change.[1][9] This altered conformation allows for the oxidation of the active site catalytic cysteine (Cys867 in Nedd4), which blocks the crucial step of forming the Ub-E3 thioester bond, thereby inhibiting ubiquitination.[1][2][9]

Nedd4 Signaling Pathways and Inhibition by this compound

Nedd4 is a central node in several critical signaling pathways. Its activity, and thus the stability of its substrates, can be modulated by this compound. The diagram below illustrates Nedd4's role in the PTEN/PI3K/Akt pathway, a key regulator of cell growth and survival often dysregulated in cancer.

Nedd4-mediated degradation of PTEN and its inhibition by this compound.

Quantitative Analysis of this compound Inhibition

This compound has been shown to inhibit Nedd4 and other Nedd4-family HECT ligases with IC50 values in the low micromolar range. This data is critical for designing experiments and interpreting results.

| Enzyme/Process | Inhibitor | IC50 Value (μM) | Assay Type | Reference |

| Nedd4 | This compound | 6.3 - 7.0 | In vitro ubiquitination | [2][10][13][14][15] |

| Smurf2 | This compound | 6.8 | In vitro ubiquitination | [10][13][14][15] |

| WWP1 | This compound | 6.9 | In vitro ubiquitination | [10][13][14][15] |

| Smurf2 Autoubiquitination | This compound | 9.0 | Cell-based (HEK293) | [14][16] |

| HEK293 Cell Cytotoxicity | This compound | 45.0 | Cell viability | [14] |

Experimental Protocols and Workflows

Investigating the Nedd4-Heclin interaction requires specific biochemical and cell-based assays. A typical workflow involves confirming Nedd4's E3 ligase activity and then assessing the dose-dependent inhibitory effect of this compound.

General Experimental Workflow

The following diagram outlines a standard workflow for assessing the inhibition of Nedd4-mediated substrate ubiquitination.

Workflow for determining this compound's IC50 against Nedd4 activity.

Detailed Protocol: In Vitro Nedd4 Ubiquitination Assay

This protocol is adapted from established methodologies for assessing E3 ligase activity in vitro.[4][17][18][19]

Objective: To measure the ubiquitination of a substrate protein by recombinant Nedd4 and assess inhibition by this compound.

Materials:

-

Recombinant Human E1 Activating Enzyme

-

Recombinant Human E2 Conjugating Enzyme (e.g., UbcH5b or UbcH6)[4]

-

Recombinant Human Ubiquitin

-

Recombinant Human Nedd4 (full-length or catalytic domain)

-

Substrate protein (e.g., GST-tagged cytoplasmic domain of a known Nedd4 target)[4]

-

This compound (dissolved in DMSO)[12]

-

ATP solution (10 mM)

-

10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

Nuclease-free water

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing all common reaction components. For a final reaction volume of 50 µL, this would include:

-

5 µL of 10x Reaction Buffer

-

E1 Enzyme (e.g., 100 nM final concentration)

-

E2 Enzyme (e.g., 1 µM final concentration)

-

Ubiquitin (e.g., 5-10 µg)

-

Substrate Protein (e.g., 1-2 µg)

-

Nuclease-free water to volume

-

-

Aliquot and Add Nedd4: Aliquot the master mix into microcentrifuge tubes. Add recombinant Nedd4 to each tube to a final concentration of 100-500 nM. Include a "No E3" negative control tube.

-

Add Inhibitor: Add this compound to the reaction tubes at a range of final concentrations (e.g., 0.1 µM to 50 µM). For the positive control (no inhibition) and "No E3" control, add an equivalent volume of DMSO vehicle.

-

Initiate Reaction: Add ATP to a final concentration of 1 mM to each tube to start the reaction.

-

Incubation: Mix gently and incubate the reactions at 37°C for 60-90 minutes.

-

Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Analysis:

-

Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot. Probe with a primary antibody against the substrate protein.

-

The presence of a high-molecular-weight smear or ladder of bands above the unmodified substrate indicates successful ubiquitination.

-

To confirm, the blot can be stripped and re-probed with an anti-ubiquitin antibody.

-

-

Data Quantification: Use densitometry software to quantify the intensity of the ubiquitinated substrate bands. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Conclusion

Nedd4 is a pivotal E3 ubiquitin ligase that regulates diverse and critical cellular pathways. Its dysregulation is linked to numerous diseases, making it an attractive therapeutic target. This compound serves as a crucial chemical tool for researchers, providing a means to selectively inhibit HECT E3 ligases and dissect their specific roles in complex biological systems. The methodologies and data presented in this guide offer a framework for effectively investigating Nedd4 activity and exploring the functional consequences of its inhibition in various experimental contexts.

References

- 1. NEDD4: The founding member of a family of ubiquitin-protein ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NEDD4 - Wikipedia [en.wikipedia.org]

- 9. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. astorscientific.us [astorscientific.us]

- 12. tribioscience.com [tribioscience.com]

- 13. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 14. caymanchem.com [caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Sapphire Bioscience [sapphirebioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. docs.abcam.com [docs.abcam.com]

WWP1 inhibition profile of Heclin

An In-depth Technical Guide on the WWP1 Inhibition Profile of Heclin

Introduction

WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a member of the Homologous to the E6-associated protein Carboxyl Terminus (HECT) family of E3 ubiquitin ligases.[1][2] These enzymes play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, thereby regulating their degradation, localization, and activity.[1][2] WWP1 is implicated in a variety of cellular processes and its dysregulation is linked to numerous diseases, including cancer, making it an attractive therapeutic target.[1][3] this compound has been identified as a small molecule inhibitor of HECT E3 ubiquitin ligases, including WWP1.[4][5] This document provides a comprehensive technical overview of the inhibition profile of this compound against WWP1, detailing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Inhibition Profile

This compound demonstrates inhibitory activity against WWP1 in the low micromolar range. Its potency has been characterized alongside other members of the Nedd4 subfamily of HECT ligases, indicating a broad-spectrum inhibitory effect on this class of enzymes rather than specific inhibition of WWP1.[4][6] this compound is noted for its selectivity for HECT-mediated ubiquitination over RING-mediated processes.[6]

| E3 Ligase | Assay Type | IC50 Value (μM) | Source |

| WWP1 | HECT Ligase Domain Autoubiquitination | 6.9 | [3][5][7] |

| Smurf2 | HECT Ligase Domain Autoubiquitination | 6.8 | [5] |

| Smurf2 | Cellular Autoubiquitination (HEK293) | 9 | [5][6] |

| Nedd4 | HECT Ligase Domain Autoubiquitination | 6.3 | [5] |

Mechanism of Action

Initial studies to elucidate this compound's mechanism revealed that it does not function as a competitive inhibitor of E2 ubiquitin-conjugating enzyme binding.[4] Fluorescence polarization assays and experiments with varying E2 concentrations showed that the IC50 of this compound was largely unaffected, suggesting a non-competitive mode of action with respect to the E2 enzyme.[4][6]

Further investigation indicates that this compound induces a conformational change in the HECT domain.[4] This altered conformation renders the active site cysteine residue more susceptible to oxidation, leading to the inhibition of the ligase's catalytic activity.[4][6] This mechanism is distinct from direct competitive inhibition at the E2 binding site.[4] The inhibitory effect of this compound has been observed to be reversible in cellular contexts.[6]

Caption: Proposed mechanism of this compound action on the WWP1 HECT domain.

WWP1 Signaling Pathway and Inhibition by this compound

WWP1, as a HECT E3 ligase, participates in a two-step catalytic cycle to transfer ubiquitin to a substrate. First, ubiquitin is transferred from an E2 ubiquitin-conjugating enzyme to the catalytic cysteine residue within the WWP1 HECT domain, forming a thioester intermediate. Second, WWP1 transfers the bound ubiquitin to a lysine residue on a target substrate protein. This compound disrupts this process by promoting the oxidation of the catalytic cysteine, preventing the formation of the ubiquitin-thioester intermediate and subsequent substrate ubiquitination.

Caption: Inhibition of the WWP1-mediated ubiquitination pathway by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity against WWP1 relies on several key biochemical and cellular assays.

In Vitro HECT Autoubiquitination Assay

This assay measures the ability of a HECT E3 ligase to ubiquitinate itself, a common proxy for its catalytic activity. The inhibition of this process is used to determine IC50 values.

Methodology:

-

Reaction Mixture Preparation: Reactions are prepared in a buffer (e.g., 40 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP).[8] The mixture contains recombinant E1 activating enzyme (e.g., 50 nM), E2 conjugating enzyme (e.g., UbcH5, 1 µM), recombinant WWP1 HECT domain, and ubiquitin (e.g., 50 µM).[8]

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixtures at a range of final concentrations. A DMSO-only control is included.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP (e.g., 5 mM) and incubated at 30°C or 37°C for a defined period (e.g., 60 minutes).[8]

-

Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: Samples are resolved by SDS-PAGE. The formation of higher molecular weight, polyubiquitinated WWP1 is visualized by Western blotting with an anti-WWP1 or anti-ubiquitin antibody, or by protein staining (e.g., Colloidal Blue).[8]

-

Quantification: The depletion of unmodified WWP1 or the appearance of ubiquitinated species is quantified using densitometry.[8] IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.

Caption: General workflow for an in vitro autoubiquitination assay.

Cellular Ubiquitination Assay

This assay assesses the effect of this compound on the ubiquitination of a specific WWP1 substrate within a cellular environment.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured.[5] Cells are co-transfected with plasmids encoding WWP1 and a known substrate (e.g., Dishevelled 2, PTEN).[4][5][8]

-

Inhibitor Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

-

Proteasome Inhibition (Optional): To allow for the accumulation of ubiquitinated proteins, cells may be treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.[9]

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the substrate of interest is immunoprecipitated using a specific antibody.

-

Analysis: The immunoprecipitated samples are analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the extent of substrate ubiquitination. The input lysates are also blotted to confirm protein expression levels.

-

Interpretation: A reduction in the ubiquitination signal in this compound-treated cells compared to the control indicates inhibitory activity.

Conclusion

This compound is a micromolar-range inhibitor of the WWP1 HECT E3 ubiquitin ligase.[5] It acts via a non-competitive mechanism that involves inducing a conformational change in the HECT domain, which increases the susceptibility of the catalytic cysteine to inhibitory oxidation.[4] While effective against WWP1, this compound also inhibits other Nedd4-family HECT ligases, classifying it as a broad-spectrum inhibitor for this enzyme class.[4] The data and protocols summarized herein provide a technical foundation for researchers utilizing this compound as a chemical probe to study the biological functions of WWP1 and related HECT E3 ligases.

References

- 1. WWP1 E3 ligase at the crossroads of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of p53 localization and transcription by the HECT domain E3 ligase WWP1 - PMC [pmc.ncbi.nlm.nih.gov]

Heclin: A Technical Guide to a Research Tool for HECT E3 Ligase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heclin is a pioneering small molecule inhibitor of HECT E3 ubiquitin ligases, discovered through an innovative screening process involving the displacement of bicyclic peptides. It serves as a valuable research tool for investigating the roles of specific HECT E3 ligases in various cellular processes. Unlike many inhibitors that target the active site directly, this compound employs a unique allosteric mechanism. It induces a conformational change within the HECT domain, leading to the oxidation of the catalytic cysteine and subsequent inhibition of ubiquitination. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, intended to facilitate its use in research and drug development.

Discovery and Development

The identification of this compound stemmed from a multi-step screening process designed to find small molecule inhibitors of the HECT E3 ligase Smurf2.[1]

Initial High-Throughput Screening

The initial phase involved a high-throughput screen to identify compounds that could disrupt the interaction between the Smurf2 HECT domain and a bicyclic peptide known to bind to its E2 ubiquitin-conjugating enzyme binding site. This was achieved using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format.

Hit Validation and Optimization

Positive hits from the primary screen were then subjected to secondary assays to confirm their inhibitory activity against the auto-ubiquitination of the Smurf2 HECT domain.[1] Among the validated hits, a compound designated as compound III, later named this compound, demonstrated significant and consistent inhibition. Further characterization revealed its inhibitory activity against other HECT E3 ligases, such as Nedd4 and WWP1.[2][3]

Mechanism of Action

This compound's mechanism of action is distinct from that of competitive inhibitors. Instead of directly blocking the binding of the E2 ubiquitin-conjugating enzyme, this compound induces a conformational change in the HECT domain.[1] This alteration in the protein's three-dimensional structure renders the catalytic cysteine residue more susceptible to oxidation. The oxidation of this critical cysteine residue inactivates the enzyme, thereby preventing the transfer of ubiquitin to its substrates.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against several HECT E3 ubiquitin ligases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HECT E3 Ligase | IC50 (μM) |

| Nedd4 | 6.3[2] |

| Smurf2 | 6.8[2] |

| WWP1 | 6.9[2] |

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine the ability of this compound to inhibit the ubiquitination activity of HECT E3 ligases.

Materials:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5 or UbcH7)

-

Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, or WWP1)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

Protocol:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM) in ubiquitination buffer.

-

Add the recombinant HECT E3 ligase (e.g., 100 nM) to the reaction mixture.

-

Add this compound at various concentrations (or DMSO as a control). Pre-incubation of the E3 ligase with this compound for 15 minutes at room temperature is recommended.[1]

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to visualize the extent of ubiquitination.

AlphaScreen Assay for Protein-Protein Interaction

This assay was used in the initial high-throughput screening to identify inhibitors of the Smurf2-bicyclic peptide interaction.

Materials:

-

GST-tagged Smurf2 HECT domain

-

Biotinylated bicyclic peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

Protocol:

-

Add GST-tagged Smurf2 HECT domain and biotinylated bicyclic peptide to the wells of a 384-well microplate in assay buffer.

-

Add this compound or other test compounds at desired concentrations.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates disruption of the protein-peptide interaction.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is employed to study the conformational changes in the HECT domain upon this compound binding.

Materials:

-

Recombinant HECT E3 ligase

-

Deuterium oxide (D2O)

-

Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing 4 M guanidine HCl and 0.5 M TCEP)

-

Pepsin column

-

LC-MS/MS system

Protocol:

-

Incubate the HECT E3 ligase with either this compound or DMSO (control).

-

Initiate the deuterium exchange by diluting the protein-ligand mixture into a D2O-containing buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min).

-

Quench the exchange reaction by adding ice-cold quench buffer.

-

Inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 4°C).

-

Separate the resulting peptides by reverse-phase chromatography and analyze by mass spectrometry.

-

Compare the deuterium uptake of peptides from the this compound-treated and control samples to identify regions of conformational change.

Mandatory Visualizations

HECT E3 Ligase Ubiquitination Pathway

References

Methodological & Application

Heclin: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heclin is a cell-permeable small molecule that functions as a selective inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2] It demonstrates inhibitory activity against several members of the Nedd4 family, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[3][4] Unlike some inhibitors, this compound does not compete for the E2 ubiquitin-conjugating enzyme binding site. Instead, it is proposed to induce a conformational change in the HECT domain, leading to the oxidation of the catalytic cysteine residue, thereby inhibiting ubiquitin transfer to substrates.[1][2][5] This specificity for HECT-type ligases over RING-type ligases makes this compound a valuable tool for dissecting the roles of these enzymes in various cellular processes.[2]

Applications of this compound in cell culture studies include investigating the ubiquitin-proteasome system, modulating signaling pathways regulated by HECT E3 ligases (such as WNT and PI3K/Akt), and exploring potential therapeutic strategies in cancer research.[1][4][6]

Mechanism of Action

This compound disrupts the ubiquitination cascade at the final step of ubiquitin transfer from a HECT E3 ligase to its substrate protein. By inhibiting the ligase, this compound prevents the tagging of substrate proteins for proteasomal degradation or for non-proteolytic signaling functions. This leads to the accumulation of the unmodified substrate protein.

Caption: this compound inhibits HECT E3 ligases, preventing substrate ubiquitination and degradation.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound against various targets and its cytotoxic effects observed in cell culture.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀)

| Target HECT E3 Ligase | IC₅₀ Value (µM) | Citation(s) |

|---|---|---|

| Nedd4 | 6.3 | [2][3][7] |

| Smurf2 | 6.8 | [2][3][7] |

Table 2: Cellular Activity and Cytotoxicity

| Cell Line | Assay | IC₅₀ Value (µM) | Citation(s) |

|---|---|---|---|

| HEK293 | Smurf2 Autoubiquitination | 9 | [5][7][8] |

| HEK293 | Cell Cytotoxicity (24h) | 45 |[1][7] |

Application Notes

This compound serves as a critical tool for elucidating the function of specific E3 ligases.

-

Dissecting Ubiquitination Pathways: As this compound selectively inhibits HECT-type ligases, it can be used to differentiate their functions from those of the more numerous RING-type ligases.[2]

-

Cancer Research: HECT ligases are often dysregulated in cancer.[6] this compound has been shown to reduce the viability of gastric cancer cells and inhibit IGF1 signaling.[4] It also enhances the expression and activity of the transcription factor HIF-1α in colorectal and renal cancer cells, which can have context-dependent effects on tumor progression.[9]

-

Signal Transduction Research: Key signaling pathways are regulated by this compound-sensitive E3 ligases. For example, Smurf2 and Nedd4 target components of the WNT and TGF-β pathways, while WWP1 and WWP2 can regulate the PI3K/Akt pathway via ubiquitination of the tumor suppressor PTEN.[6] this compound can be used to probe the impact of these ubiquitination events on downstream signaling.

Caption: this compound's targets (HECT ligases) and their role in key signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This compound is typically supplied as a crystalline solid.[7] Concentrated stock solutions are prepared in organic solvents and stored at low temperatures for stability.

Materials:

-

This compound powder (MW: 283.32 g/mol )[3]

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution in DMSO , add 353 µL of DMSO to 1 mg of this compound powder.

-

To prepare a 50 mM stock solution in DMSO , add 70.6 µL of DMSO to 1 mg of this compound powder.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Solutions are stable for at least one month when stored properly.[2]

Note: Always use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations.[3]

Protocol 2: General Protocol for Cell Treatment

This workflow outlines the basic steps for treating adherent cells with this compound for subsequent analysis.

Caption: General experimental workflow for treating cultured cells with this compound.

Protocol 3: In-Cell Ubiquitination Assay

This protocol is designed to assess how this compound affects the ubiquitination of a specific protein in cells. It is based on the co-expression of tagged proteins followed by affinity purification of ubiquitinated species.[1]

Materials:

-

HEK293T cells (or other easily transfectable cell line)

-

Expression plasmids: E3 ligase (e.g., FLAG-Smurf2), substrate (e.g., Myc-Dvl2), and His-tagged ubiquitin (His-Ub)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and vehicle (DMSO)

-

Proteasome inhibitor (optional, e.g., 20 µM MG132)[1]

-

Cell lysis buffer (denaturing, e.g., 8 M urea-based buffer)

-

Ni-NTA agarose beads

-

Wash and Elution buffers

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding the E3 ligase, the substrate, and His-Ub.

-

Treatment: After 24-36 hours, treat the cells with the desired concentration of this compound (e.g., 10-100 µM) or DMSO for 4-6 hours. A positive control treated with a proteasome inhibitor can be included to show accumulation of ubiquitinated proteins.[1]

-

Lysis: Wash cells with PBS and lyse them under denaturing conditions to preserve ubiquitin linkages and prevent deubiquitinase activity.

-

Affinity Purification:

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to capture His-Ub-conjugated proteins.

-

-

Washing: Wash the beads extensively with lysis buffer containing a low concentration of imidazole to remove non-specific binders.

-

Elution: Elute the bound proteins using a high-concentration imidazole buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluates by Western blotting using an antibody against the substrate protein (e.g., anti-Myc for Myc-Dvl2). A smear of high molecular weight bands indicates polyubiquitination. Compare the intensity of this smear between this compound-treated and control samples.

Protocol 4: Cell Viability (Cytotoxicity) Assay

This protocol measures the effect of this compound on cell viability, typically after 24 hours of exposure. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a common method.[1]

Materials:

-

Cells of interest plated in an opaque-walled 96-well plate

-

This compound stock solution

-

Cell culture medium

-

CellTiter-Glo® Reagent or similar ATP-based assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, ensuring a range of concentrations (e.g., 1 µM to 100 µM). Include wells for vehicle control (DMSO) and no-cell background control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]

-

Assay:

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background reading, normalize the data to the vehicle control (defined as 100% viability), and plot the results to determine the IC₅₀ value (the concentration at which cell viability is reduced by 50%).

References

- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vitro Ubiquitination Assays Using Heclin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Heclin, a selective inhibitor of HECT E3 ubiquitin ligases, in in vitro ubiquitination assays. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes. The specificity of this signaling is largely determined by E3 ubiquitin ligases, which recognize specific substrates. The HECT (Homologous to E6AP C-terminus) domain-containing E3 ligases are a major family of these enzymes. This compound has been identified as a small molecule inhibitor that selectively targets HECT E3 ligases over RING finger domain-containing E3 ligases.[1] This selectivity makes this compound a valuable tool for dissecting the roles of HECT E3 ligases in various biological pathways.

Mechanism of Action

This compound functions as a non-competitive inhibitor of the E2-binding site on HECT domains. Instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting the ubiquitin transfer cascade.[2]

Quantitative Data: this compound Inhibitory Concentrations

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several HECT E3 ligases in in vitro assays. This data provides a crucial starting point for determining the optimal concentration for your specific experimental setup.

| HECT E3 Ligase | IC50 (µM) | Reference |

| Smurf2 | 6.8 | |

| Nedd4 | 6.3 | |

| WWP1 | 6.9 |

Based on these IC50 values and published studies, a starting concentration range of 5-15 µM is recommended for in vitro ubiquitination assays. For instance, a concentration of 8 µM this compound has been effectively used to inhibit Smurf2 in cellular assays, while 6.3 µM has been used to inhibit Nedd4.[3][4] However, the optimal concentration should be empirically determined for each specific HECT E3 ligase and substrate pair through a dose-response experiment.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro ubiquitination assay and a subsequent dose-response experiment to determine the optimal this compound concentration.

Protocol 1: Standard In Vitro Ubiquitination Assay

This protocol is designed to assess the ability of a HECT E3 ligase to ubiquitinate a substrate in the presence or absence of this compound.

Materials:

-

Enzymes:

-

E1 activating enzyme (e.g., human UBA1)

-

E2 conjugating enzyme (specific for the E3 of interest, e.g., UbcH5c or UbcH7)

-

HECT E3 ligase (e.g., Smurf2, Nedd4-1)

-

-

Substrate: Protein of interest

-

Ubiquitin: Wild-type or tagged (e.g., His-tagged, HA-tagged)

-

This compound: Stock solution in DMSO

-

ATP: 100 mM stock solution

-

Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

-

Stopping Solution (2X): SDS-PAGE sample buffer

-

Nuclease-free water

Procedure:

-